1-[5-(4-Ethylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carboxylic acid hydrochloride
Overview
Description
1-[5-(4-Ethylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C13H18ClN5O2S and its molecular weight is 343.83 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
1-[5-(4-Ethylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carboxylic acid hydrochloride and its derivatives have been studied for their potential anticancer activity. A study by Gomha et al. (2015) synthesized a series of compounds, including those similar to the chemical , and found them to exhibit promising anticancer activity against colon and liver carcinoma cell lines (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015).
Antimicrobial and Anti-Infective Properties
Research into the antimicrobial and anti-infective properties of compounds similar to this compound has been conducted. For instance, a study by Patel et al. (2011) synthesized new pyridine derivatives with antimicrobial activity, indicating the potential of this class of compounds in fighting infections (Patel, Agravat, & Shaikh, 2011).
Insecticidal Applications
The use of similar compounds in insecticidal applications has also been explored. Fadda et al. (2017) synthesized new heterocycles incorporating a thiadiazole moiety, showing potential as insecticidal agents against the cotton leafworm (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Properties
IUPAC Name |
1-[5-(4-ethylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]pyrrole-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S.ClH/c1-2-16-6-8-17(9-7-16)12-14-15-13(21-12)18-5-3-4-10(18)11(19)20;/h3-5H,2,6-9H2,1H3,(H,19,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOFUXXAXUEOGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(S2)N3C=CC=C3C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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